molecular formula C20H17ClFN3O3S B2588794 N-(4-chloro-2-fluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-38-7

N-(4-chloro-2-fluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2588794
CAS No.: 900007-38-7
M. Wt: 433.88
InChI Key: GUUSEMHJXCLOSZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several notable structural elements:

  • Chloro and Fluoro Substituents : These halogen atoms enhance lipophilicity and may affect receptor binding.
  • Dihydropyrazine Core : This moiety is often associated with various biological activities, including antimicrobial and anticancer properties.
  • Thioacetamide Group : This functional group can influence the reactivity and interaction of the compound with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or thiazolidine rings have demonstrated effectiveness against various bacterial strains. The presence of the ethoxyphenyl group may enhance this activity by improving membrane permeability.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
    Research has indicated that related compounds can act as inhibitors of key oncogenic pathways, making this compound a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are critical for cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant inhibition compared to control groups, suggesting potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential anticancer properties.

Data Table

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusionSignificant inhibition against E. coli and S. aureus
AnticancerMTT assayDose-dependent cytotoxicity in MCF-7 cells
Enzyme InhibitionKinase assaysPotential inhibition of specific kinases

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-2-28-15-6-4-14(5-7-15)25-10-9-23-19(20(25)27)29-12-18(26)24-17-8-3-13(21)11-16(17)22/h3-11H,2,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUSEMHJXCLOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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